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molecular formula C13H10BrN5 B1195715 7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine

Cat. No. B1195715
M. Wt: 316.16 g/mol
InChI Key: SFUYILVZGXHCDG-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (107 mg, 0.87 mmol) (described in a previous experimental) and 3-bromoaniline (0.75 mL, 7.8 mmol) is stirred under N2 at 190° C. for 2.5 h, and the precipitate which appears on cooling is recrystallized from PriOH. 1H NMR (DMSO) δ 9.91 (1H, brs), 9.34 (1H, s), 8.45 (1H, s), 8.19 (1H, s), 7.84 (1H, d, J=8.0 Hz), 7.34 (1H, t, J=8.0 Hz), 7.29 (1H, d, J=8.2 Hz), 6.68 (2H, brs), 6.45 (1H, s).
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8](SC)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1.[Br:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18]>>[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:18][C:17]3[CH:19]=[CH:20][CH:21]=[C:15]([Br:14])[CH:16]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
107 mg
Type
reactant
Smiles
NC1=CC=2N=CN=C(C2C=N1)SC
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
is stirred under N2 at 190° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
is recrystallized from PriOH

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
NC1=CC=2N=CN=C(C2C=N1)NC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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